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Compound of Interest

Compound Name: 2-Iodopentane

Cat. No.: B127505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 2-iodopentane (CAS No: 637-97-8), a secondary alkyl halide of significant

interest in organic synthesis. This document details its structural and spectroscopic

characteristics, reactivity in key organic reactions, and provides generalized experimental

protocols relevant to its synthesis and transformation.

Core Physical and Chemical Properties
2-Iodopentane is a colorless liquid characterized as a five-carbon straight-chain alkane with an

iodine atom attached to the second carbon.[1] This structure classifies it as a secondary alkyl

halide, which dictates its chemical reactivity.[1] Its key physical and identifying properties are

summarized in the table below.
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Property Value Reference

Molecular Formula C₅H₁₁I [2][3]

Molecular Weight 198.05 g/mol [3][4]

CAS Number 637-97-8 [2]

Appearance Colorless liquid [1]

Density 1.52 g/cm³ [2]

Boiling Point 146.6 °C at 760 mmHg [2]

Melting Point -85.6 °C (estimate)

Flash Point 44.6 °C [2]

Refractive Index 1.497 [2]

Solubility
Soluble in chloroform; less

soluble in water.
[1]

Canonical SMILES CCCC(C)I

InChIKey
JUPBFIYJUCWJCT-

UHFFFAOYSA-N

Spectroscopic Data Summary
Spectroscopic analysis is critical for the structural confirmation of 2-iodopentane. The following

table summarizes the expected spectral characteristics.
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Spectrum Type
Key Features and Expected Chemical
Shifts (δ)

¹H NMR

The spectrum is characterized by complex

splitting patterns due to the various proton

environments. The proton on the carbon bearing

the iodine (C2) will appear as a multiplet

significantly downfield. The terminal methyl

groups (C1 and C5) and methylene groups (C3

and C4) will have distinct signals, with splitting

determined by adjacent protons according to the

n+1 rule. For example, the C1 methyl protons

will be split into a doublet by the C2 proton.

¹³C NMR

The spectrum will show five distinct signals

corresponding to the five carbon atoms in

different chemical environments. The carbon

atom bonded to the electronegative iodine (C2)

will be the most downfield signal. The chemical

shift for the C-I carbon is typically in the range of

20-40 ppm.

IR Spectroscopy

The spectrum will be dominated by C-H

stretching and bending vibrations. Key

absorptions include strong C-H stretching peaks

just below 3000 cm⁻¹ and a characteristic C-I

stretching absorption in the fingerprint region,

typically around 500-600 cm⁻¹.

Chemical Reactivity and Pathways
As a secondary alkyl halide, 2-iodopentane can undergo both nucleophilic substitution (Sₙ1

and Sₙ2) and elimination (E1 and E2) reactions. The operative mechanism is highly dependent

on the nature of the nucleophile/base, the solvent, and the temperature. Iodine is an excellent

leaving group, facilitating these transformations.

The diagram below illustrates the competing reaction pathways available to 2-iodopentane
when treated with a species that can act as both a nucleophile and a base (Nu⁻/B⁻).
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Figure 1: Competing reaction pathways for 2-iodopentane.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and subsequent

reaction of 2-iodopentane. These protocols are generalized and may require optimization

based on specific laboratory conditions and reagent purity.

Synthesis of 2-Iodopentane from 2-Pentanol
This procedure outlines the conversion of a secondary alcohol to a secondary alkyl iodide

using triphenylphosphine and iodine, a common and effective method.

Workflow Diagram:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b127505?utm_src=pdf-body-img
https://www.benchchem.com/product/b127505?utm_src=pdf-body
https://www.benchchem.com/product/b127505?utm_src=pdf-body
https://www.benchchem.com/product/b127505?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Purification Workflow
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Figure 2: Workflow for the synthesis of 2-iodopentane.
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Methodology:

Reaction Setup: To a solution of 2-pentanol (1.0 eq.), triphenylphosphine (1.2 eq.), and

imidazole (1.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g.,

nitrogen or argon), cool the mixture to 0 °C in an ice bath.

Addition of Iodine: Add iodine (1.2 eq.) portion-wise to the stirred solution. The reaction is

exothermic and the addition should be controlled to maintain the temperature below 10 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm

to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer

Chromatography (TLC).

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with

diethyl ether or additional DCM (3x).

Washing: Combine the organic layers and wash sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by fractional distillation under

reduced pressure or by column chromatography on silica gel to yield pure 2-iodopentane.

Dehydrohalogenation of 2-Iodopentane (E2 Elimination)
This protocol describes the elimination of HI from 2-iodopentane to form a mixture of alkenes,

a classic example of an E2 reaction using a strong base.

Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-
iodopentane (1.0 eq.) in ethanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b127505?utm_src=pdf-body
https://www.benchchem.com/product/b127505?utm_src=pdf-body
https://www.benchchem.com/product/b127505?utm_src=pdf-body
https://www.benchchem.com/product/b127505?utm_src=pdf-body
https://www.benchchem.com/product/b127505?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Addition of Base: Add a solution of potassium hydroxide (KOH, 3.0 eq.) in ethanol to the

flask.

Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can

be monitored by GC-MS. According to Saytzeff's rule, the major product will be the more

substituted alkene (2-pentene), with the less substituted alkene (1-pentene) as the minor

product.[1]

Workup: After cooling to room temperature, pour the reaction mixture into a larger volume of

cold water.

Extraction: Extract the aqueous mixture with a low-boiling point organic solvent such as

pentane or diethyl ether (3x).

Washing and Drying: Combine the organic extracts, wash with water and brine, and dry over

anhydrous Na₂SO₄.

Product Isolation: Carefully remove the solvent by distillation to isolate the mixture of

pentene isomers. Further purification and separation can be achieved by fractional distillation

if required.

Nucleophilic Substitution with Azide (Sₙ2 Reaction)
This protocol provides a general method for the synthesis of 2-azidopentane from 2-
iodopentane via an Sₙ2 reaction, drawing from modern microwave-assisted techniques which

offer enhanced reaction rates and yields.

Methodology:

Reaction Setup: In a microwave process vial, combine 2-iodopentane (1.0 eq.), sodium

azide (NaN₃, 1.5 eq.), and an aqueous medium (e.g., water or a water/acetone mixture).

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to a

specified temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes). The

reaction should be monitored for pressure changes.

Workup: After cooling, dilute the reaction mixture with water.
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Extraction: Extract the product with an organic solvent like ethyl acetate or diethyl ether (3x).

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous

Na₂SO₄.

Purification: After filtration and concentration of the solvent, the crude 2-azidopentane can be

purified by column chromatography on silica gel.

Safety Information
2-Iodopentane is a flammable liquid and vapor. It is harmful if swallowed and causes skin and

serious eye irritation. It may also cause respiratory irritation or allergy-like symptoms if inhaled.

[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a

lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated

fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b127505#2-iodopentane-physical-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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